molecular formula C13H16BrN3O3 B2965346 N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 1903416-43-2

N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No. B2965346
CAS RN: 1903416-43-2
M. Wt: 342.193
InChI Key: AAFBTKYGUHUTFB-UHFFFAOYSA-N
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Description

“N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH replaced by nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, N-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Scientific Research Applications

Antimicrobial Activity

Research on related acetamide derivatives demonstrates their potential in antimicrobial applications. For instance, studies on novel sulphonamide derivatives show good antimicrobial activity, indicating that modifications of the acetamide structure can enhance its effectiveness against various microbial strains (Fahim & Ismael, 2019).

Corrosion Inhibition

Acetamide derivatives have been evaluated as corrosion inhibitors, offering potential applications in materials science and engineering. The synthesis of long alkyl side chain acetamide derivatives and their evaluation as corrosion inhibitors for steel in acidic mediums highlight the chemical's versatility in protecting metals from corrosion (Yıldırım & Cetin, 2008).

Coordination Chemistry

The coordination properties of acetamide derivatives with metals have been explored, revealing applications in creating complex metallo-organic structures. Research on copper(II) complexes with N-(pyridin-2-yl)acetamide ligands offers insights into the steric and electronic effects of substituents on the coordination chemistry, which could be relevant for catalysis and materials science (Smolentsev, 2017).

Organic Synthesis

The chemical reactivity and potential for synthesis of novel organic compounds using acetamide derivatives have been a subject of study. Research on the rearrangement of amino-pyridines through reactions with acetamide derivatives illustrates the utility of these chemicals in synthesizing complex organic molecules with potential pharmaceutical applications (Getlik et al., 2013).

Antitumor Properties

The synthesis and evaluation of novel pyridine-based derivatives, including acetamide compounds, have shown promise in biological applications, particularly in anticancer research. Density functional theory (DFT) studies and biological activity assessments suggest potential applications in designing new therapeutic agents (Ahmad et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and therapeutic applications, given the medicinal relevance of similar compounds .

properties

IUPAC Name

N-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3/c1-9(18)16-7-12(19)17-6-4-10(8-17)20-13-11(14)3-2-5-15-13/h2-3,5,10H,4,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFBTKYGUHUTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

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